molecular formula C14H10O5 B1672239 Isogentisin CAS No. 491-64-5

Isogentisin

Cat. No.: B1672239
CAS No.: 491-64-5
M. Wt: 258.23 g/mol
InChI Key: FVIYCYAHKMJVJK-UHFFFAOYSA-N
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Description

Isogentisin is a naturally occurring xanthone derivative found in various species of the Gentiana genus, particularly in Gentiana lutea. It is known for its distinctive chemical structure, which includes a xanthone core substituted with hydroxy and methoxy groups. This compound has garnered attention due to its potential therapeutic properties and its role in traditional medicine.

Mechanism of Action

Target of Action

Isogentisin exhibits inhibitory effects on monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in the regulation of neurotransmitters in the brain. By inhibiting MAO, this compound can potentially influence neurotransmitter levels and thereby affect various physiological and psychological processes .

Mode of Action

It is known to inhibit monoamine oxidase, which could lead to an increase in the levels of monoamine neurotransmitters . This could potentially result in various physiological effects, such as mood regulation and pain relief .

Biochemical Pathways

This compound is part of the class of compounds known as xanthones, which are secondary metabolites found in higher plants . The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This leads to the formation of an intermediate benzophenone, which then undergoes regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Result of Action

Its inhibitory effects on monoamine oxidase suggest that it could potentially influence neurotransmitter levels and thereby affect various physiological and psychological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction efficiency of this compound from plant material can be affected by the extraction temperature, extraction time, and the concentration of certain solvents . These factors can influence the amount of this compound that can be obtained from plant material and thereby affect its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Isogentisin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for monoamine oxidase (EC 1.4.3.4), an enzyme that catalyzes the oxidative deamination of monoamines . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, as a monoamine oxidase inhibitor, it interferes with the action of monoamine oxidase, thereby affecting the metabolism of monoamines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isogentisin can be extracted from plant sources using various methods. One effective method is ultrasound-assisted water extraction coupled with hydroxypropyl-β-cyclodextrin. This method involves optimizing extraction temperature, time, and cyclodextrin concentration to maximize yield . The optimal conditions for extracting this compound from willow gentian “dust” are an extraction temperature of 74.89°C, an extraction time of 32.57 minutes, and a hydroxypropyl-β-cyclodextrin concentration of 3.01% w/v .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The use of cyclodextrins as co-solvents and cage molecules can enhance the efficiency of the extraction process, making it more viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Isogentisin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxy and methoxy groups on the xanthone core.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents that target the hydroxy or methoxy groups on the xanthone core.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyxanthones .

Scientific Research Applications

Comparison with Similar Compounds

Isogentisin is structurally similar to other xanthone derivatives such as gentisin, swertiamarin, and amarogentin. it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties . For instance:

This compound stands out due to its specific combination of hydroxy and methoxy groups, which influence its reactivity and biological activity.

Biological Activity

Isogentisin, a xanthone derivative predominantly found in Gentiana lutea, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Profile

This compound is classified as a xanthone , a type of polyphenolic compound known for its antioxidant properties. It is often extracted alongside other bioactive compounds such as gentiopicroside and loganic acid, which contribute to the therapeutic potential of Gentiana lutea extracts.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress and prevent cellular damage.
  • Hepatoprotective Effects : Studies indicate that this compound can protect liver cells from damage caused by toxins and oxidative stress.
  • Antimicrobial Activity : The compound demonstrates efficacy against various bacterial strains, suggesting its potential as a natural antimicrobial agent.
  • Antihyperglycemic Properties : this compound has been shown to lower blood glucose levels, indicating potential benefits for managing diabetes.
  • Antigenotoxic Effects : It exhibits protective effects against DNA damage, contributing to its potential role in cancer prevention.

Research Findings

A study published in 2022 highlighted the extraction and quantification of this compound from Gentiana lutea using ultrasound-assisted extraction methods. The results indicated optimal extraction conditions that maximize yield while preserving the compound's biological activity .

Table 1: Extraction Yields of this compound and Other Compounds

CompoundYield (mg/g DW)
Gentiopicroside49.03
This compound0.49
Total Phenolics13.18

Case Studies

Several case studies have explored the effects of this compound in various contexts:

  • Hepatoprotective Study : A study involving animal models demonstrated that this compound significantly reduced liver enzyme levels indicative of liver damage after exposure to hepatotoxic agents. This suggests its potential use in hepatoprotection .
  • Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a natural antibiotic .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in glucose metabolism, contributing to its antihyperglycemic effects .

Properties

IUPAC Name

1,3-dihydroxy-7-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIYCYAHKMJVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197686
Record name Isogentisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isogentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-64-5
Record name Isogentisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isogentisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isogentisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOGENTISIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPC53Q6QYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Isogentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241 °C
Record name Isogentisin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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